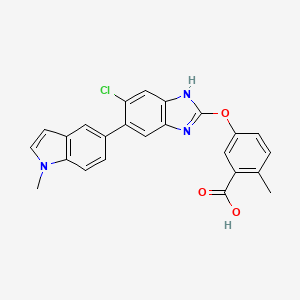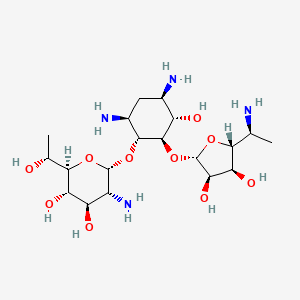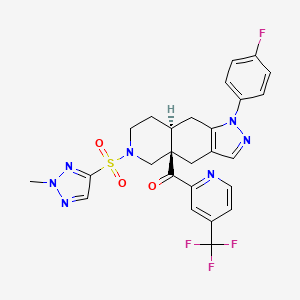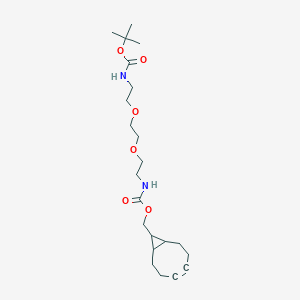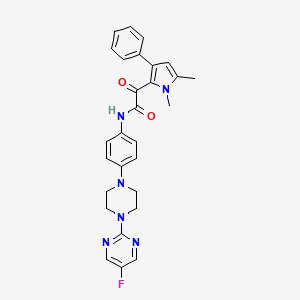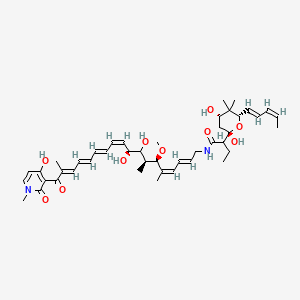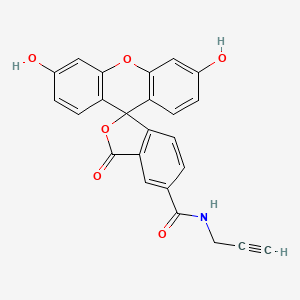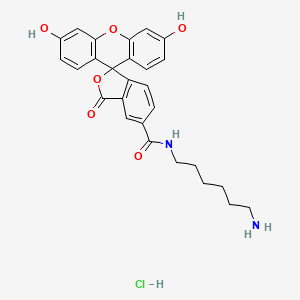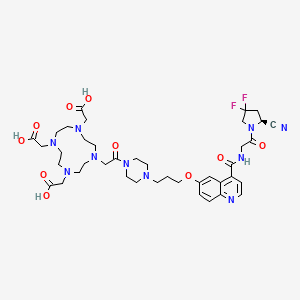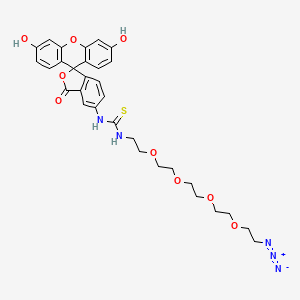
Fluorescein-PEG4-azide
Overview
Description
Fluorescein-PEG4-azide is a heterofunctional fluorescent dye derivative that contains an azide group. It is known for its green fluorescence with an excitation maximum at 494 nm and an emission maximum at 517 nm . The compound is widely used in various scientific research fields due to its ability to undergo Click Chemistry, which allows for efficient and specific chemical conjugation under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG4-azide typically involves the conjugation of fluorescein with a polyethylene glycol (PEG) spacer and an azide group. The process begins with the activation of fluorescein, followed by the attachment of the PEG spacer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Fluorescein-PEG4-azide primarily undergoes Click Chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions . These reactions are highly efficient and occur under mild conditions without the need for toxic catalysts.
Common Reagents and Conditions:
SPAAC Reaction: This reaction involves the use of cyclooctynes as the alkyne partner.
iEDDA Reaction: This reaction involves the use of tetrazines as the dienophile.
Major Products: The major products formed from these reactions are triazoles (from SPAAC) and pyridazines (from iEDDA), which are stable and can be further utilized in various applications .
Scientific Research Applications
Fluorescein-PEG4-azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Fluorescein-PEG4-azide involves its ability to undergo Click Chemistry reactions, which allows for the efficient and specific conjugation of biomolecules. The azide group reacts with alkyne or tetrazine partners to form stable triazole or pyridazine linkages, respectively . This enables the compound to be used in various applications, such as molecular imaging and targeted drug delivery .
Comparison with Similar Compounds
Fluorescein-PEG4-azide is unique due to its combination of a fluorescent dye, a PEG spacer, and an azide group. Similar compounds include:
Fluorescein-PEG4-amine: This compound contains an amine group instead of an azide group, which limits its use in Click Chemistry.
Fluorescein-PEG4-NHS ester: This compound contains an N-hydroxysuccinimide (NHS) ester group, which is used for amine coupling reactions but not for Click Chemistry.
Fluorescein-PEG4-maleimide: This compound contains a maleimide group, which is used for thiol coupling reactions.
This compound stands out due to its versatility in Click Chemistry, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O9S/c32-36-34-8-10-41-12-14-43-16-15-42-13-11-40-9-7-33-30(46)35-20-1-4-24-23(17-20)29(39)45-31(24)25-5-2-21(37)18-27(25)44-28-19-22(38)3-6-26(28)31/h1-6,17-19,37-38H,7-16H2,(H2,33,35,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBMQXVHSKEUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


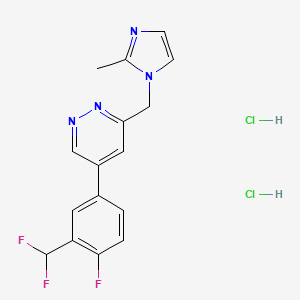
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)
